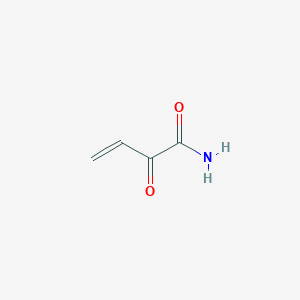

2-Oxobut-3-enamide

Description

Structure

3D Structure

Properties

CAS No. |

138616-23-6 |

|---|---|

Molecular Formula |

C4H5NO2 |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

2-oxobut-3-enamide |

InChI |

InChI=1S/C4H5NO2/c1-2-3(6)4(5)7/h2H,1H2,(H2,5,7) |

InChI Key |

XYDCCJFDZNZRJD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxobut 3 Enamide and Its Advanced Derivatives

Strategies Involving Furan-2,3-dione Precursors

The use of furan-2,3-diones as starting materials represents a significant pathway for the synthesis of 2-oxobut-3-enamide derivatives. These highly reactive cyclic compounds can undergo nucleophilic attack and subsequent ring-opening to yield the desired linear enamide structures.

Reaction of 5-Arylfuran-2,3-diones with Urea (B33335) and Related Binucleophiles

A notable synthetic protocol involves the reaction of 5-arylfuran-2,3-diones with urea. This method provides a direct route to N-carbamoyl-substituted 2-oxobut-3-enamide derivatives. For instance, the reaction between 5-(4-methoxyphenyl)furan-2,3-dione and urea, when refluxed in a 1:1 ratio in a solvent mixture of 1,2-dichloroethane (B1671644) and DMSO, yields (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. researchgate.netmdpi.commdpi.comcolab.ws This specific transformation highlights a method for producing these structures under relatively mild conditions compared to previous techniques that required fusing the reactants at high temperatures. mdpi.com

The reaction is not limited to urea; other binucleophiles can also be employed, leading to a range of substituted enamides. The interaction of 5-aryl-2,3-dihydrofuran-2,3-diones with compounds containing activated methylene (B1212753) groups, such as malononitrile, in the presence of a base, also proceeds via ring-opening of the furanone. researchgate.net Similarly, reactions with various amines can lead to the destruction of the furan (B31954) ring system to form acyclic amides. researchgate.net

Mechanistic Investigations of Furan Ring Opening Pathways

The underlying mechanism of these transformations involves the nucleophilic attack on one of the carbonyl groups of the furan-2,3-dione ring. mdpi.comresearchgate.net Theoretical studies using density functional theory (DFT) have been conducted to determine the site of nucleophilic addition. acs.orgacs.org These calculations indicate that the initial step is the attack of the nucleophile, such as water or an amine, on the C2 lactone carbonyl group. researchgate.netacs.org

This initial addition leads to the formation of an acyclic intermediate through the cleavage of the furan ring. mdpi.com In the case of the reaction with urea, this intermediate is a (Z)-N-carbamoyl-4-hydroxy-4-aryl-2-oxobut-3-enamide. mdpi.com This intermediate has been successfully isolated and characterized, providing strong evidence for the proposed reaction pathway. mdpi.comcolab.ws Under certain conditions, such as prolonged exposure in a DMSO solution, this linear enamide can subsequently cyclize to form different heterocyclic structures like imidazolidine-2,4-diones, demonstrating the reversible nature of the final cyclization step and the stability of the open-chain enamide intermediate under specific conditions. mdpi.com

Approaches via Cyclobutenedione Ring Opening

An alternative and powerful strategy for synthesizing 2-oxobut-3-enamides involves the ring scission of cyclobutenediones. This approach is characterized by its novel mechanism and the high degree of control it offers.

Ring Scission Reactions Initiated by Organolithium and Lithium Amide Reagents

A significant discovery in this area is the dichotomous reactivity of cyclobutenediones with organolithium reagents compared to lithium amides. rsc.orgrsc.orgsoton.ac.ukresearchgate.netsoton.ac.uk While organolithium reagents typically add to a carbonyl group to yield cyclobutenone products, lithium amides trigger a unique ring-opening reaction. rsc.orgrsc.orgsoton.ac.ukresearchgate.net

Specifically, treatment of dialkyl squarates or other substituted cyclobutenediones with lithium amides, such as lithium diisopropylamide (LDA), induces cleavage of the C3–C4 bond. rsc.orgresearchgate.net This unprecedented mode of ring scission proceeds through a proposed O- to C-lithium transfer mechanism, ultimately affording 2-oxobut-3-enamides upon protonation. rsc.orgrsc.orgsoton.ac.ukresearchgate.net This method has been shown to be general for various squarates, including dimethyl, diisopropyl, and di-tert-butyl esters, which all yield the corresponding 2-oxobut-3-enamides. rsc.org

The reaction provides a direct and efficient pathway to a variety of 2-oxobut-3-enamides and has been extended to the synthesis of more complex heterocyclic systems like tetrasubstituted furans. rsc.orgsoton.ac.ukresearcher.life

Regioselectivity and Stereochemical Control in Cyclobutenedione Transformations

The ring-opening of unsymmetrically substituted cyclobutenediones with lithium amides proceeds with excellent regioselectivity. rsc.orgsoton.ac.uk For example, when 2-alkoxy-3-amino-cyclobutenediones are treated with LDA, the nucleophilic attack occurs preferentially at the vinylogous ester carbonyl over the vinylogous amide carbonyl. rsc.orgsoton.ac.uk This selective attack leads exclusively to the formation of the corresponding vinylogous amide products, which are derivatives of 2-oxobut-3-enamide. rsc.org

Steric factors related to the lithium amide reagent play a critical role in the outcome of the reaction and represent a key aspect of stereochemical control. rsc.orgresearchgate.netsoton.ac.uksoton.ac.uk While LDA and lithium piperidide effectively induce the ring-opening to form 2-oxobut-3-enamides, the use of bulkier lithium amides such as lithium hexamethyldisilazide (LiHMDS) or lithium tetramethylpiperidide (LiTMP) fails to produce the desired product, with the starting material being recovered instead. rsc.orgresearchgate.netsoton.ac.uk Conversely, using a less sterically demanding reagent like lithium dimethylamide can lead to a different reaction pathway, such as substitution of an alkoxy group, rather than ring opening. rsc.orgresearchgate.netsoton.ac.uk This demonstrates that the steric profile of the nucleophile is a crucial parameter for controlling the reaction pathway.

Table 1: Synthesis of 2-Oxobut-3-enamide Derivatives from Cyclobutenediones with Lithium Amides This table summarizes the yields of various 2-oxobut-3-enamide derivatives obtained through the lithium amide-induced ring opening of different cyclobutenedione precursors.

| Starting Cyclobutenedione | Lithium Amide | Product (2-Oxobut-3-enamide Derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl Squarate | LDA | 2-oxo-but-3-enamide 7a | 65 | rsc.orgresearchgate.net |

| Diisopropyl Squarate | LDA | 2-oxo-but-3-enamide 7b | - | rsc.org |

| Di-tert-butyl Squarate | LDA | 2-oxo-but-3-enamide 7c | - | rsc.org |

| 2-methoxy-3-piperidino-cyclobutenedione | LDA | Vinylogous amide 11a | 67 | rsc.orgsoton.ac.uk |

| 2-methoxy-3-piperidino-cyclobutenedione | Lithium Piperidide | Vinylogous amide 12a | 61 | rsc.orgsoton.ac.uk |

| tert-butyl derivative 16a | LDA | Oxobutenamide 18a | - | rsc.org |

| methyl analogue 16b | Lithium Piperidide | Oxobutenamide 18b | 79 | rsc.org |

Enamide Formation from Ketone Derivatives

Beyond ring-opening strategies, 2-oxobut-3-enamides can potentially be synthesized through more traditional methods of enamide formation starting from ketone precursors. Enamides are generally stable surrogates of enamines and can be accessed through various transformations. jst.go.jp

A prevalent and scalable method for synthesizing enamides from ketones involves a two-step process via an oxime intermediate. researchgate.netorgsyn.org The ketone is first converted to its corresponding oxime, which is then subjected to a phosphine-mediated reductive acylation to furnish the enamide. researchgate.netorgsyn.orgorganic-chemistry.org This approach has been successfully applied to a range of benzylic and non-benzylic ketones and is noted for its high yields and the purity of the resulting enamides. orgsyn.org The use of triethylphosphine (B1216732) is preferred in some cases due to the water solubility of the resulting phosphine (B1218219) oxide byproduct, which simplifies the isolation of the enamide product. orgsyn.org

Other methods for the conversion of ketoximes to enamides include using ferrous acetate (B1210297) as a reducing agent. organic-chemistry.org Additionally, direct synthesis of related β-ketoenamines has been achieved from α-keto acids in a one-pot reaction, suggesting another potential, though less direct, avenue for accessing the 2-oxobut-3-enamide scaffold. organic-chemistry.org While these are general methods for enamide synthesis, their specific application to produce the parent 2-oxobut-3-enamide would depend on the availability of the appropriate ketone precursor, namely but-3-en-2-one.

Phosphine-Mediated Reductive Acylation of Oximes

A significant method for the synthesis of enamides, including structures related to 2-oxobut-3-enamide, involves the phosphine-mediated reductive acylation of oximes. nih.govorganic-chemistry.orgorganic-chemistry.org This approach provides a robust and scalable route from ketones, which are first converted to their corresponding oximes. organic-chemistry.org The core of the reaction is the subsequent acylation of the oxime, typically using an acylating agent like acetic anhydride, in the presence of a phosphine promoter. organic-chemistry.org

The reaction mechanism is believed to involve the activation of the oxime by the phosphine. Trialkyl or triaryl phosphines are effective in promoting this transformation, which proceeds under mild conditions. organic-chemistry.org This method is particularly valuable as it overcomes limitations found in other enamide syntheses, offering high yields and purity suitable for large-scale applications, including pharmaceutical manufacturing. nih.govorganic-chemistry.org

Substrate Scope and Reaction Optimization for Diverse Keto-Enamides

The phosphine-mediated reductive acylation has been optimized to demonstrate a broad substrate scope, enabling the synthesis of a diverse range of keto-enamides. organic-chemistry.org Optimization studies have shown that the choice of phosphine promoter and solvent is critical for reaction efficiency. organic-chemistry.org

Reaction Optimization:

Triethylphosphine (Et₃P) has been identified as a highly effective promoter, leading to enamide yields of up to 89%. organic-chemistry.org In contrast, sterically hindered phosphines such as tri-tert-butylphosphine (B79228) were found to be ineffective. organic-chemistry.org The choice of solvent also plays a crucial role, with toluene, o-xylene, and chlorobenzene (B131634) providing the best results. organic-chemistry.org

| Parameter | Variation | Effectiveness | Reference |

|---|---|---|---|

| Phosphine Promoter | Triethylphosphine (Et₃P) | Most effective, yields up to 89% | organic-chemistry.org |

| Tri-tert-butylphosphine | Ineffective | organic-chemistry.org | |

| Solvent | Toluene | Optimal | organic-chemistry.org |

| o-Xylene | Optimal | organic-chemistry.org | |

| Chlorobenzene | Optimal | organic-chemistry.org |

Substrate Scope:

The methodology is applicable to a wide array of ketones, demonstrating its versatility. It successfully converts both benzylic and non-benzylic ketoximes into the desired enamides with high purity. organic-chemistry.org The reaction tolerates various functional groups, including nitriles and tetrasubstituted carbon centers. organic-chemistry.org Examples of successfully converted substrates include substituted tetralones and various alkylaryl ketones. organic-chemistry.org This wide applicability makes it a powerful tool for generating a library of diverse keto-enamides for further synthetic transformations. organic-chemistry.org

Multicomponent and Cascade Reaction Sequences

Multicomponent and cascade reactions offer efficient pathways to complex molecules like keto-enamides from simple precursors in a single step, aligning with principles of atom and step economy.

Condensations Involving Alkoxyallenes, Nitriles, and Carboxylic Acids

A flexible three-component synthesis utilizes lithiated alkoxyallenes, nitriles, and carboxylic acids to produce β-ketoenamides. beilstein-journals.orgchim.it This two-step process begins with the multicomponent reaction to form the β-methoxy-β-ketoenamide intermediate, which can then be transformed into other derivatives. beilstein-journals.orgnih.gov

The mechanism initiates with the addition of a lithiated alkoxyallene to a nitrile, forming an iminoallenyl anion intermediate. beilstein-journals.org This is followed by a reaction with a carboxylic acid. beilstein-journals.org The process exhibits a broad substrate scope, accommodating a wide range of alkyl, alkenyl, or aryl substituted precursors, leading to differentially substituted products in good to moderate yields. beilstein-journals.orgbeilstein-journals.org

| Alkoxyallene Source | Nitrile | Carboxylic Acid | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Lithiated Methoxyallene | Pivalonitrile | β,γ-unsaturated carboxylic acid | Enamide Intermediate | chim.it |

| Lithiated Alkoxyallene | (S)-2-Methylbutyronitrile | Chiral Carboxylic Acid | Enantiopure Pyridine Precursor | beilstein-journals.org |

| Lithiated Alkoxyallene | Enantiopure Nitriles | Various Carboxylic Acids | Highly functionalized 4-hydroxypyridine (B47283) derivatives | beilstein-journals.orgnih.gov |

Intramolecular Cyclocondensation of Amino Acid-Derived Enamines

Another powerful strategy involves the intramolecular cyclocondensation of enamines derived from 2-amino acids to yield novel heterocyclic compounds. mdpi.comsciprofiles.com This method has been successfully applied to synthesize 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. sciprofiles.comresearchgate.net

The process starts with the synthesis of 2-amino esters from various amino acids such as ʟ-alanine, ʟ-tyrosine, ʟ-phenylalanine, and ʟ-tryptophan. sciprofiles.comresearchgate.net These esters are then converted into the corresponding enamines, which undergo cyclization, often facilitated by microwave irradiation, to give the final products in yields ranging from 55% to 86%. sciprofiles.comresearchgate.net The reaction's success is influenced by both steric and electronic factors of the substituents. researchgate.net For instance, steric hindrance from bulkier groups can reduce yields, whereas the electronic nature of the substituents on the amino acid side chain affects reactivity. researchgate.net A 5-exo-trig cyclization mechanism is proposed to explain the transformation. sciprofiles.com

Green Chemistry and Sustainable Synthesis Innovations

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to develop processes that are environmentally benign and atom-economical. researchgate.net

Innovations in the synthesis of keto-enamides and related heterocycles include performing reactions under mild conditions, which often eliminates the need for catalysts or harsh additives. researchgate.net Such methods reduce energy consumption and the generation of hazardous waste. wjpmr.com For example, certain thermal heterocyclization reactions proceed cleanly with water as the only side product, avoiding the need for complex purification techniques like column chromatography. researchgate.net

Electrochemical synthesis represents a significant green innovation. rsc.org An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition has been developed for oxazole (B20620) synthesis using readily available carboxylic acids. rsc.org This method operates within a sustainable catalytic system, avoiding the use of transition metals and toxic oxidants. rsc.org The key intermediate, an acyloxyphosphonium ion, is generated via anodic oxidation. rsc.org

Reactivity Profiles and Mechanistic Pathways of 2 Oxobut 3 Enamide

Cyclization Reactions and Heterocyclic Ring Formation

The conjugated system within 2-Oxobut-3-enamide is primed for various cyclization reactions, which are fundamental in the synthesis of heterocyclic compounds. Enamides are well-established precursors for building nitrogen-containing rings through thermal or photochemical conditions. jst.go.jp The reactivity of 2-Oxobut-3-enamide allows for the formation of diverse ring systems, including fused and spirocyclic structures.

Transformation to Imidazolidinedione Scaffolds

The synthesis of imidazolidinedione rings, a core structure in several biologically active compounds, can be envisioned from 2-Oxobut-3-enamide through a multi-step cyclization pathway. While direct cyclization is not commonly reported, a plausible route involves the initial modification of the enamide, for example, through reaction with an isocyanate. This would form an N-allylurea-like intermediate. Such intermediates are known precursors for the synthesis of related imidazolidin-2-ones via palladium-catalyzed carboamination reactions. nih.gov

A hypothetical pathway could involve the following steps:

Urea (B33335) Formation: Reaction of the amide nitrogen of a 2-Oxobut-3-enamide derivative with an isocyanate (R-N=C=O) to form an N-acylurea intermediate.

Intramolecular Cyclization: An intramolecular nucleophilic attack from the newly introduced nitrogen onto the α,β-unsaturated system. This Michael-type addition would be followed by proton transfer and subsequent ring closure via attack on the amide carbonyl.

Tautomerization and Oxidation/Rearrangement: The resulting five-membered ring could then undergo tautomerization and subsequent steps to yield the final imidazolidinedione scaffold.

The efficiency of such cyclizations is often enhanced by catalysts and specific reaction conditions that activate the amide or the alkene moiety. rsc.orgscispace.com

Formation of Spiroheterocyclic Architectures

Spiroheterocycles, compounds containing two rings connected by a single common atom, are significant motifs in natural products and medicinal chemistry. The structure of 2-Oxobut-3-enamide is well-suited for the synthesis of these complex three-dimensional architectures. The formation of spiro compounds can be achieved through intramolecular reactions that engage both the enamide and the ketone functionalities.

One established strategy involves the palladium-mediated Heck cyclization. Cyclic enamides bearing an appropriately positioned aryl halide can undergo an intramolecular Heck reaction, where the enamide double bond inserts into an aryl-palladium bond, leading to the formation of spirocyclic imides and amides. acs.org Similarly, acid-catalyzed intramolecular reactions of derivatives containing enone moieties can generate N-acylenamides in situ, which then undergo formal [4+2] cycloadditions to construct spiro ring systems. acs.org Another powerful method is radical cyclization, where radical addition to the enamide double bond can initiate a cascade of events, including intramolecular cyclization and ring-opening, to produce complex spirocyclic products. nih.govnih.gov

| Precursor Type | Reaction | Key Conditions | Spirocyclic Product | Ref. |

| Cyclic enamide with (2-bromophenyl)ethyl substituent | Intramolecular Heck Cyclization | Palladium catalyst | Spirocyclic imide/amide | acs.org |

| Isoindolinone-derived hydroxylactam with enone moiety | Formal [4+2] Cycloaddition | Acid catalysis | Spiro isoindolinone | acs.org |

| Olefin with active methylene (B1212753) compound | Radical Addition-Cyclization | Silver salt (Ag-salt) | Complex spirocycles | nih.gov |

Nucleophilic Additions and Functional Group Interconversions

The electrophilic nature of the carbonyl carbon and the β-carbon of the α,β-unsaturated system, along with the reactivity of the amide group itself, allows for a range of nucleophilic additions and functional group interconversions.

Amine Exchange Reactions and Derivative Synthesis

Amine exchange, or transamidation, is a direct method for substituting the amine portion of an amide, enabling the synthesis of a diverse library of derivatives from a common precursor. For α,β-unsaturated amides like 2-Oxobut-3-enamide, this reaction must be chemoselective to avoid competitive Michael addition of the amine to the double bond. nih.gov The use of specific catalysts, such as sulfated tungstate, has been shown to effectively promote transamidation while suppressing the undesired conjugate addition. nih.gov This method allows for the reaction of 2-Oxobut-3-enamide with various primary and secondary amines to generate a wide array of new enamide derivatives. The reaction typically proceeds by activation of the amide carbonyl, followed by nucleophilic attack of the incoming amine and subsequent elimination of the original amine.

| Amide Substrate | Amine Nucleophile | Catalyst/Conditions | Outcome | Ref. |

| α,β-Unsaturated Amides | Primary/Secondary Amines | Sulfated Tungstate | Chemoselective Transamidation | nih.gov |

| Secondary Amides (N-Boc activated) | Various Amines | Additive-free, mild conditions | Facile Transamidation | organic-chemistry.org |

| Tertiary Amides | Aryl, Heteroaryl, Aliphatic Amines | Potassium tert-butoxide | Transamidation at room temperature | organic-chemistry.org |

Selective Functionalization of the Enamide Moiety

The enamide moiety possesses distinct reactive sites that can be targeted for selective functionalization. The olefinic bond can undergo various transformations, allowing for the introduction of new functional groups. For instance, an iron-catalyzed dehydrogenative acylation with aldehydes selectively installs an acyl group at the β-position of the enamide, yielding valuable β-ketoenamides with absolute Z-selectivity. organic-chemistry.org

Furthermore, the enamide system can participate in photochemical reactions. Depending on the reaction temperature, enamides tethered to a phenyl ketone can undergo either a Paternò–Büchi reaction or a [3+2]-photocycloaddition, demonstrating that the reaction pathway can be selectively controlled. nsf.gov Enamides can also act as nucleophiles in the presence of Lewis acid catalysts, reacting with electrophiles like glyoxylates and N-acylimino esters to form new carbon-carbon bonds stereospecifically. nih.gov These selective transformations highlight the versatility of the enamide group in 2-Oxobut-3-enamide for constructing more complex molecules.

Rearrangement Processes and Tautomeric Equilibria

Rearrangement reactions provide powerful tools for skeletal reorganization, while tautomeric equilibria influence the reactivity and structure of the molecule. 2-Oxobut-3-enamide is susceptible to both types of processes.

Rearrangement Processes

Sigmatropic rearrangements, which involve the concerted reorganization of σ and π bonds, are applicable to enamide systems. For example, N-(acyloxy)enamides can undergo a reagent-controlled, regiodivergent nih.govnih.gov-sigmatropic rearrangement to yield either enamido carboxylic acids or enamido esters. rsc.org Another significant rearrangement is the Beckmann rearrangement, which transforms an oxime into an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com If the ketone of 2-Oxobut-3-enamide were converted to its corresponding oxime, an acid-catalyzed Beckmann rearrangement could be initiated. This process involves the migration of the group anti-periplanar to the oxime's hydroxyl group, which would lead to a significant restructuring of the molecule's carbon-nitrogen framework. wikipedia.orgyoutube.com

Tautomeric Equilibria

2-Oxobut-3-enamide can exist in equilibrium with several tautomeric forms, which can significantly affect its reactivity.

Keto-Enol Tautomerism: The ketone functionality can equilibrate with its corresponding enol form. This equilibrium involves the transfer of a proton from the α-carbon to the carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com For 2-Oxobut-3-enamide, this would result in a conjugated diene-enol system. The position of this equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comresearchgate.net Generally, the keto form is more stable, but the enol tautomer is a key intermediate in reactions involving the α-carbon. libretexts.org

Amide-Imidol Tautomerism: The amide group can also exhibit tautomerism, existing in equilibrium with its imidol form (also known as an imidic acid). This involves the migration of the amide proton from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond. researchgate.netresearchgate.net While the amide form typically predominates, the imidol tautomer can be a crucial, more nucleophilic intermediate in certain cyclization reactions. researchgate.net The equilibrium is sensitive to solvent effects, with non-polar solvents potentially favoring the imidol form through self-association. aau.edu.et

Understanding these equilibria is crucial as the minor tautomer, despite its low concentration, often dictates the course of a chemical reaction.

Vinylketene Intermediacy in Ring Expansions

The synthesis of 2-Oxobut-3-enamides can be achieved through a novel mode of cyclobutenedione ring opening. researchgate.netrsc.orgsoton.ac.uk This transformation is initiated by the addition of lithium amides to cyclobutenediones, which, in contrast to the reactions with organolithium reagents, induces an enone cleavage. researchgate.net This distinct reaction pathway proceeds through a vinyllithium (B1195746) intermediate. researchgate.net

Typically, the rearrangement of adducts formed from carbon nucleophile addition to cyclobutenediones proceeds through a vinylketene intermediate upon thermolysis or photolysis. researchgate.net Photochemically triggered rearrangements often yield 5H-furanones via an (E)-vinylketene, while thermal conditions favor the formation of products derived from the isomeric (Z)-vinylketene. researchgate.net However, the lithium amide-induced ring opening presents an alternative pathway that avoids the isolation of the vinylketene itself, directly leading to the formation of 2-Oxobut-3-enamides after protonation. researchgate.net This method provides a strategic advantage in accessing these acyclic structures from readily available cyclic precursors.

The general mechanism for this transformation is depicted below:

| Step | Description | Intermediate |

| 1 | Addition of a lithium amide to a cyclobutenedione. | Adduct |

| 2 | Ring opening via C3-C4 bond scission with a concurrent O- to C-lithium transfer. | Vinyllithium intermediate |

| 3 | Protonation of the vinyllithium intermediate. | 2-Oxobut-3-enamide |

This interactive data table summarizes the key steps in the lithium amide-induced ring opening of cyclobutenediones to form 2-Oxobut-3-enamides.

Chemo- and Regioselectivity in Tautomeric Preferences

2-Oxobut-3-enamide possesses the structural requisites for several types of tautomerism, primarily keto-enol and amide-imidol tautomerism. The equilibrium between these tautomeric forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

The keto-enol tautomerism would involve the interconversion between the standard keto form and its corresponding enol form, where a proton is transferred from the α-carbon to the carbonyl oxygen, resulting in a hydroxy-alkene functionality. Generally, for simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, factors like conjugation and intramolecular hydrogen bonding can shift the equilibrium towards the enol form. libretexts.org For 2-Oxobut-3-enamide, the enol form could benefit from extended conjugation.

Amide-imidol tautomerism involves the migration of a proton from the nitrogen atom to the amide carbonyl oxygen, forming an imidic acid. This tautomeric form is generally less favored than the amide form.

Furthermore, the vinylogous nature of the amide in 2-Oxobut-3-enamide could also lead to imine-enamine tautomerism. libretexts.org This would involve the migration of a proton from the β-carbon to the nitrogen atom, resulting in an enamine structure. The relative stabilities of these potential tautomers—keto-amide, enol-amide, keto-imidol, and various enamine forms—would dictate the chemo- and regioselectivity of its reactions. For instance, in reactions with electrophiles, the site of attack could be influenced by the predominant tautomeric form. While specific studies on the tautomeric preferences of 2-Oxobut-3-enamide are not prevalent, studies on related β-ketoamides suggest that the keto-enol equilibrium is a significant consideration. researchgate.net The presence of both keto and amide functionalities allows for a complex interplay of these equilibria.

| Tautomerism Type | Description | Potential Stabilizing Factors for Minor Tautomer |

| Keto-Enol | Interconversion between the ketone and the corresponding enol. | Extended conjugation, intramolecular hydrogen bonding. |

| Amide-Imidol | Interconversion between the amide and the corresponding imidic acid. | Generally less favored. |

| Imine-Enamine | Interconversion involving the vinylogous amide functionality. | Potential for extended conjugation. |

This interactive data table outlines the potential tautomeric equilibria for 2-Oxobut-3-enamide.

Metal-Catalyzed Transformations and Organocatalysis

The structural motifs within 2-Oxobut-3-enamide, namely the α,β-unsaturated ketone and the vinylogous amide, suggest its potential as a versatile substrate in both metal-catalyzed and organocatalytic reactions.

In the realm of metal-catalyzed transformations, the vinyl ketone moiety is a prime candidate for a variety of reactions. Transition metals such as palladium, rhodium, and copper are known to catalyze a range of transformations on α,β-unsaturated systems. These include conjugate additions, cross-coupling reactions, and cycloadditions. For instance, the double bond in 2-Oxobut-3-enamide could undergo metal-catalyzed hydrogenation or participate in Heck-type reactions. The carbonyl group can also direct C-H activation at the ortho position of an aromatic substituent on the nitrogen.

Organocatalysis offers a complementary approach to activating 2-Oxobut-3-enamide. The vinylogous amide functionality can be activated through various organocatalytic modes. For example, chiral secondary amines can react with the α,β-unsaturated ketone to form enamines, which can then participate in asymmetric conjugate additions. Similarly, Brønsted acids can activate the carbonyl group, enhancing its electrophilicity for reactions with nucleophiles. The vinylogous nature of the system allows for reactions to occur at the β- or δ-positions. Organocatalytic asymmetric vinylogous Michael reactions of related systems have been extensively studied, providing a framework for predicting the reactivity of 2-Oxobut-3-enamide. nih.govcolab.ws

Reaction Kinetics and Energy Landscape Analysis

The kinetics of the formation of 2-Oxobut-3-enamide from cyclobutenediones and the energy landscape of this transformation have been investigated using computational methods. Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of the lithium amide-induced ring opening. researchgate.net These studies provide insight into the relative energies of the intermediates and transition states involved in the reaction pathway.

The calculations support a mechanism involving the initial formation of an adduct between the lithium amide and the cyclobutenedione, followed by a ring-opening step to form a vinyllithium intermediate. researchgate.net This ring-opening is characterized by a specific activation energy barrier, which can be computationally determined. The calculated energy landscape helps to explain the observed dichotomy in reactivity between lithium amides and organolithium reagents when reacting with cyclobutenediones. researchgate.net

A summary of the calculated relative Gibbs free energies (ΔG) for key intermediates in the reaction of dimethyl squarate with lithium dimethylamide is presented below.

| Intermediate | M062X/6-31+G(d) ΔG (kcal/mol) | B3LYP/6-31+G(d) ΔG (kcal/mol) |

| Adduct (3a) | -14.8 | -17.8 |

| Vinyllithium (5a) | 5.3 | 3.3 |

This interactive data table presents the calculated relative Gibbs free energies for key intermediates in the formation of the precursor to a 2-Oxobut-3-enamide, as determined by DFT calculations. researchgate.net

While detailed experimental kinetic studies on the reactions of 2-Oxobut-3-enamide are not extensively reported, the computational analysis of its formation provides a foundational understanding of the energetic factors governing its synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 Oxobut 3 Enamide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal lattice, offering precise details on molecular conformation, stereochemistry, and the forces governing crystal packing.

Based on analyses of structurally related compounds like acrylamide, the 2-Oxobut-3-enamide molecule is expected to adopt a largely planar conformation to maximize π-orbital overlap across the conjugated C=C-C=O system. researchgate.net The single bonds within this conjugated backbone (C3-C2 and C2-C1) would exhibit significant partial double-bond character, resulting in shortened bond lengths compared to typical C-C single bonds and a substantial barrier to rotation.

The molecule would likely exist in the s-trans conformation, where the vinyl group and the ketone carbonyl are oriented away from each other, to minimize steric hindrance. The primary amide group is also expected to be coplanar with the adjacent carbonyl group to facilitate resonance delocalization of the nitrogen lone pair. libretexts.org Key structural parameters, predicted from standard bond lengths and data from analogous structures, are presented in Table 1.

Table 1: Predicted Molecular Geometry Parameters for 2-Oxobut-3-enamide This interactive table summarizes the expected bond lengths and angles based on crystallographic data from analogous structures.

| Parameter | Atoms Involved | Predicted Value | Structural Rationale |

|---|---|---|---|

| Bond Lengths | |||

| C3=C4 | ~1.34 Å | Typical C=C double bond. | |

| C2-C3 | ~1.48 Å | Single bond with partial double bond character due to conjugation. | |

| C1-C2 | ~1.50 Å | Single bond between sp² and sp³ hybridized carbons. | |

| C2=O(ketone) | ~1.22 Å | Conjugated ketone C=O double bond. | |

| C1=O(amide) | ~1.25 Å | Amide C=O bond, lengthened by resonance with nitrogen lone pair. | |

| C1-N | ~1.33 Å | Amide C-N bond with significant partial double bond character. researchgate.net | |

| Bond Angles | |||

| C4-C3-C2 | ~122° | Reflects sp² hybridization, slightly expanded due to conjugation. | |

| C3-C2-C1 | ~118° | Reflects sp² hybridization. | |

| C3-C2=O(ketone) | ~121° | Standard trigonal planar geometry. |

The crystal packing of 2-Oxobut-3-enamide would be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of primary amides. researchgate.netacs.org The two protons on the amide nitrogen (N-H) are effective hydrogen bond donors. The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor, while the ketone carbonyl oxygen can also participate as an acceptor.

It is predicted that molecules would form centrosymmetric dimers through strong N-H···O=C(amide) hydrogen bonds, a common motif in primary amides. researchgate.netresearchgate.net These dimers would then be linked into sheets or layers, potentially through weaker N-H···O=C(ketone) interactions or C-H···O contacts. nih.gov This extensive hydrogen bonding network is expected to result in a well-ordered, stable crystal lattice. rsc.org

High-Resolution Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.

The ¹H NMR spectrum of 2-Oxobut-3-enamide is expected to show distinct signals for the vinyl and amide protons. The three vinyl protons would form a complex AMX spin system due to their distinct chemical environments and coupling relationships (geminal, cis, and trans). The proton on C3 (H3) would be deshielded by the adjacent ketone group, appearing further downfield than the two terminal protons on C4 (H4). libretexts.org The amide protons (NH₂) would likely appear as a broad singlet, though two distinct signals could be observed if rotation around the C-N bond is slow on the NMR timescale. libretexts.org

The ¹³C NMR spectrum would display four signals corresponding to the four carbon atoms. The two carbonyl carbons are the most deshielded, with the ketone carbonyl typically appearing at a higher chemical shift than the amide carbonyl. netlify.app The vinyl carbons (C3 and C4) would appear in the olefinic region, with C3 being more deshielded than C4 due to the direct attachment to the electron-withdrawing ketone group. netlify.appresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for 2-Oxobut-3-enamide This interactive table provides estimated NMR data based on standard correlation tables and data from analogous α,β-unsaturated systems.

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

|---|---|---|---|---|---|

| ¹H NMR | |||||

| H4a | 5.9 - 6.2 | dd | Jtrans ≈ 16-18, Jgem ≈ 1-2 | Terminal vinyl proton, trans to H3. orgchemboulder.com | |

| H4b | 5.7 - 6.0 | dd | Jcis ≈ 10-12, Jgem ≈ 1-2 | Terminal vinyl proton, cis to H3. orgchemboulder.com | |

| H3 | 6.5 - 6.9 | dd | Jtrans ≈ 16-18, Jcis ≈ 10-12 | Vinyl proton α to ketone, deshielded. libretexts.org | |

| NH₂ | 5.5 - 7.5 | br s | - | Exchangeable amide protons, chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | |||||

| C4 | 128 - 132 | - | - | Terminal vinyl carbon (β to ketone). | |

| C3 | 135 - 140 | - | - | Vinyl carbon α to ketone, deshielded. netlify.app | |

| C1 (Amide) | 168 - 172 | - | - | Amide carbonyl carbon. |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. iupac.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the vinyl protons. Strong cross-peaks would be observed between H3 and H4a, and between H3 and H4b, confirming their vicinal relationship. A weaker cross-peak between H4a and H4b would confirm their geminal coupling. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would show correlations between H3 and C3, and between the H4 protons and C4, providing unambiguous assignment of the vinyl carbons. researchgate.net

H3 correlating to the ketone carbonyl (C2) and the amide carbonyl (C1).

The terminal H4 protons correlating to the ketone carbon (C2).

The amide protons (NH₂) correlating to the amide carbonyl (C1).

These correlations would definitively piece together the vinyl, ketone, and amide fragments of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present. pitt.edu

The spectrum of 2-Oxobut-3-enamide would be characterized by strong absorptions from the two different carbonyl groups and the primary amide N-H bonds. The ketone C=O stretch is expected at a lower frequency than a typical saturated ketone due to conjugation with the C=C double bond. orgchemboulder.compg.edu.pl The amide C=O stretch (Amide I band) is also lowered by resonance and is typically found at a lower wavenumber than the conjugated ketone. msu.eduspcmc.ac.in The primary amide also gives rise to characteristic N-H stretching bands (a doublet for asymmetric and symmetric stretches) and a strong N-H bending vibration (the Amide II band). spectroscopyonline.com

Table 3: Predicted Vibrational Frequencies for 2-Oxobut-3-enamide This interactive table lists the key expected IR and Raman bands for the identification of functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amide | ~3350 | Medium-Strong | Weak |

| N-H Symmetric Stretch | Primary Amide | ~3180 | Medium | Weak |

| C-H Stretch (vinyl) | Alkene | 3010 - 3090 | Medium | Medium |

| C=O Stretch (ketone) | α,β-Unsaturated Ketone | 1685 - 1700 | Strong | Medium |

| Amide I (C=O stretch) | Primary Amide | 1650 - 1670 | Very Strong | Medium |

| C=C Stretch | Conjugated Alkene | 1620 - 1640 | Medium | Strong |

| Amide II (N-H bend) | Primary Amide | 1580 - 1620 | Strong | Weak |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for determining the absolute configuration and enantiomeric excess (ee) of chiral compounds. researchgate.net The parent molecule, 2-Oxobut-3-enamide, is achiral and therefore does not exhibit circular dichroism. However, if a chiral center were introduced into the molecule, for instance through asymmetric synthesis or derivatization, chiroptical techniques would be crucial for its stereochemical analysis.

The determination of enantiomeric excess is vital in fields such as asymmetric catalysis and pharmaceutical development, where the pharmacological activity of enantiomers can differ significantly. nih.gov Techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Raman Optical Activity (ROA) are highly sensitive to the three-dimensional structure of molecules. researchgate.netmdpi.com

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Visible region. It is particularly sensitive to the electronic environment of chromophores within a chiral molecule. For a chiral derivative of 2-Oxobut-3-enamide, the n→π* and π→π* transitions associated with the conjugated keto-amide system would likely produce distinct ECD signals.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light. It provides detailed information about the stereochemistry based on the vibrational modes of the molecule. The carbonyl stretching frequencies would be particularly informative regions in the VCD spectrum of a chiral 2-Oxobut-3-enamide derivative. VCD, in conjunction with quantum chemical calculations, is a reliable method for assigning absolute configuration. researchgate.net

The analysis of enantiomeric excess using these methods often involves creating a calibration curve with samples of known ee or comparing the experimental spectra to theoretically calculated spectra for a specific enantiomer. mdpi.com

Table 2: Applicability of Chiroptical Methods for Chiral Derivatives of 2-Oxobut-3-enamide

| Spectroscopic Method | Principle | Application to Chiral Derivatives |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Determination of ee and absolute configuration by analyzing electronic transitions of the conjugated chromophore. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Provides detailed stereochemical information from vibrational modes, especially C=O and N-H stretches, for assigning absolute configuration. |

Computational and Theoretical Studies on 2 Oxobut 3 Enamide

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of molecules. For 2-Oxobut-3-enamide, DFT methods provide a powerful lens through which to examine its conformational landscape, electronic characteristics, and spectroscopic signatures. These computational approaches allow for a detailed exploration of the molecule's behavior at the atomic level, offering insights that complement and guide experimental studies.

Conformational Analysis and Energetic Stability

The flexibility of 2-Oxobut-3-enamide arises from the potential for rotation around its single bonds, leading to various spatial arrangements or conformers. Computational conformational analysis systematically explores these possibilities to identify the most stable structures.

The relative energies of different conformers of a molecule can be calculated to determine their stability. For molecules with multiple rotatable bonds, a potential energy surface scan is often performed to identify local and global energy minima, which correspond to stable conformers. The stability of these conformers is influenced by a variety of factors including steric hindrance, intramolecular hydrogen bonding, and electronic effects like hyperconjugation.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of 2-Oxobut-3-enamide governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For α,β-unsaturated carbonyl compounds, the LUMO is typically characterized by a large coefficient on the β-carbon, making it susceptible to nucleophilic attack. The HOMO, on the other hand, is often associated with the lone pairs of the oxygen and nitrogen atoms and the π-system of the double bond.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Oxobut-3-enamide

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are a powerful tool for predicting various spectroscopic parameters, including vibrational frequencies which correspond to the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions. For amides, characteristic vibrational modes include the C=O stretch (Amide I band), the N-H bend coupled with the C-N stretch (Amide II band), and other skeletal vibrations. For 2-Oxobut-3-enamide, one would expect to see characteristic frequencies for the C=C, C=O, and C-N stretching and bending modes.

Theoretical calculations often provide harmonic frequencies, which may differ from experimental anharmonic frequencies. Therefore, scaling factors are commonly applied to the calculated frequencies to improve agreement with experimental values. The accuracy of these predictions depends on the chosen DFT functional and basis set.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states, which are the energetic barriers that must be overcome for a reaction to proceed.

Transition State Characterization and Reaction Pathway Mapping

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the TS is essential for understanding the kinetics of a reaction. Computational methods can locate these TS structures and verify them by ensuring they have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition states are identified, the intrinsic reaction coordinate (IRC) can be calculated. The IRC is the minimum energy path connecting the reactants and products through the transition state, providing a detailed map of the reaction pathway. This allows for a step-by-step visualization of bond breaking and bond formation during the reaction. For 2-Oxobut-3-enamide, this could involve studying its participation in reactions such as Michael additions or cycloadditions.

Solvent Effects on Reaction Energetics

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction energetics and mechanism. Computational models can account for solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This is more computationally intensive but can account for specific solute-solvent interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules by simulating the physical movements of atoms and molecules. For a molecule like 2-Oxobut-3-enamide, which possesses a flexible backbone, MD simulations provide critical insights into its conformational landscape. This landscape is a map of all possible spatial arrangements (conformations) of the molecule and their corresponding potential energies. Understanding this landscape is essential as the conformation of a molecule can significantly influence its reactivity and biological interactions.

The conformational flexibility of 2-Oxobut-3-enamide primarily arises from the rotation around its single bonds. The conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, imposes a degree of planarity, but rotations around the C-C and C-N single bonds allow the molecule to adopt various shapes. MD simulations can map the energy changes associated with these rotations. By systematically simulating the molecule's behavior over time, researchers can identify low-energy, stable conformations and the energy barriers that separate them. researchgate.netchemrxiv.org

Recent advancements in simulation techniques and computational power allow for the generation of diverse conformational ensembles, revealing the importance of sampling even rare, high-energy states that might be crucial for specific chemical reactions or biological interactions. researchgate.net For complex systems, Markov state models (MSMs) can be employed to analyze the vast amount of data from MD trajectories, providing a clearer understanding of the conformational free energy landscape and the kinetics of transitions between different states. chemrxiv.org This approach helps to elucidate how the molecule's environment, such as the solvent, can modulate its preferred shapes. chemrxiv.org

Table 1: Torsional Energy Profile for Key Dihedral Angles in 2-Oxobut-3-enamide (Illustrative) This table illustrates the type of data generated from computational studies to map the energy landscape. The values are representative.

| Dihedral Angle | Angle (Degrees) | Relative Potential Energy (kcal/mol) | Conformational State |

|---|---|---|---|

| O=C-C=C | 0 | 0.0 | s-trans (planar, stable) |

| O=C-C=C | 90 | 5.2 | Perpendicular (transition state) |

| O=C-C=C | 180 | 2.5 | s-cis (planar, less stable) |

| C-C-N-H | 0 | 1.8 | Eclipsed (unstable) |

Machine Learning Approaches in Predicting Reactivity and Synthetic Outcomes

Machine learning (ML) is increasingly being used in chemistry to predict the outcomes of chemical reactions with high accuracy, saving time and resources compared to traditional experimental screening. aiche.org For 2-Oxobut-3-enamide, a key member of the α,β-unsaturated amide family, ML models can predict its reactivity in various transformations, such as Michael additions, as well as the yield and selectivity of its synthesis. nih.govresearchgate.net

These predictive models are trained on large datasets of known reactions. nih.gov The input for these models consists of "molecular descriptors" or "features" that quantify the structural, electronic, and steric properties of the reactants, reagents, and catalysts. pku.edu.cnresearchgate.net For instance, to predict the yield of an amide synthesis reaction, descriptors derived from quantum chemical calculations, such as atomic charges, bond orders, and frontier molecular orbital energies, can be used as inputs for an ML algorithm. pku.edu.cn

Several ML algorithms have proven effective in chemical prediction, including random forests, support vector machines (SVM), and neural networks. pku.edu.cnfriedler.net After training on a dataset of similar amide-forming or α,β-unsaturated system reactions, a model could predict the synthetic outcome for 2-Oxobut-3-enamide under a new set of conditions. For example, a model could predict the conversion rate of a specific amine and carboxylic acid to form an amide bond. pku.edu.cn This approach can accelerate the discovery and optimization of new synthetic routes. aiche.orgrsc.org

Table 2: Feature Importance in a Hypothetical Machine Learning Model for Predicting Michael Addition Yield to 2-Oxobut-3-enamide This table illustrates how ML models can rank the importance of various factors in a chemical reaction.

| Feature (Descriptor) | Type | Normalized Importance Score | Implication for Reactivity |

|---|---|---|---|

| LUMO Energy of Amide | Electronic | 0.95 | Lower LUMO energy indicates higher electrophilicity and reactivity. |

| Nucleophile pKa | Electronic | 0.88 | Stronger nucleophiles generally lead to higher yields. |

| Solvent Polarity | Environmental | 0.75 | The solvent can stabilize intermediates and affect reaction rates. |

| Steric Hindrance at β-carbon | Steric | 0.62 | Less hindrance allows for easier nucleophilic attack. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov For 2-Oxobut-3-enamide and related α,β-unsaturated carbonyl compounds, QSAR modeling is crucial for predicting their biological effects, which are often linked to their reactivity as Michael acceptors. researchgate.netresearchgate.net These compounds can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, leading to a range of biological responses. researchgate.netresearchgate.net

The development of a QSAR model begins with a "training set" of molecules with known biological activities (e.g., enzyme inhibition, cytotoxicity). nih.gov For each molecule, a set of numerical descriptors is calculated to represent its physicochemical properties. These can include 2D descriptors like topological indices and 3D descriptors related to the molecule's shape and electronic properties (e.g., steric hindrance, dipole moment). nih.gov Statistical methods are then used to build a mathematical equation that links these descriptors to the observed activity. nih.govnih.gov

Once validated, the QSAR model can predict the activity of new or untested compounds like 2-Oxobut-3-enamide. nih.govbio-hpc.eu Studies on α,β-unsaturated carbonyls have shown that their toxic potency is highly dependent on specific molecular structures. qsardb.org For example, factors like the degree of substitution on the double bond can diminish reactivity and, consequently, biological activity. researchgate.net QSAR models for this class of compounds often highlight the importance of electronic descriptors that quantify their electrophilicity, confirming that the mechanism of action is frequently related to Michael-type addition. nih.govacs.org

Table 3: QSAR Model for Predicting Cytotoxicity of α,β-Unsaturated Carbonyl Compounds (Illustrative) This table shows a simplified QSAR model, demonstrating the relationship between molecular descriptors and biological activity.

| Compound | LogP (Lipophilicity) | ELUMO (Electrophilicity) | Observed pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| Acrylamide | -0.67 | -0.15 eV | 4.2 | 4.1 |

| Crotonaldehyde | 0.21 | -0.25 eV | 4.8 | 4.9 |

| 2-Oxobut-3-enamide | -0.50 | -0.22 eV | 4.6 | 4.7 |

| Methyl vinyl ketone | 0.23 | -0.28 eV | 5.1 | 5.2 |

Applications in Organic Synthesis and Functional Material Design

Role as Versatile Synthetic Intermediates and Building Blocks

2-Oxobut-3-enamide and its derivatives are valuable intermediates in organic synthesis due to their bifunctional reactivity. The α,β-unsaturated ketone system is susceptible to nucleophilic attack, such as in Michael additions, while the amide group can participate in various condensation and cyclization reactions. This dual reactivity allows for the construction of a wide array of more complex molecular architectures.

A notable method for synthesizing 2-oxobut-3-enamides involves a novel ring-opening reaction of cyclobutenediones. soton.ac.ukrsc.orgresearchgate.netsoton.ac.uk This reaction is triggered by the addition of lithium amides, which, in contrast to organolithium reagents that typically yield carbonyl addition products, induce the cleavage of the C3-C4 bond of the cyclobutenedione ring. soton.ac.ukrsc.orgresearchgate.netsoton.ac.uk This process involves a sequential N- to O- to C-lithium transfer, ultimately providing access to 2-oxobut-3-enamides after protonation. soton.ac.ukrsc.org The reaction's outcome is sensitive to steric factors, with bulkier lithium amides being less effective. rsc.orgresearchgate.net

Precursors for Carbocyclic and Heterocyclic Systems

Cyclobutenediones and their derivatives, such as squarates, are well-established precursors for a variety of carbocyclic and heterocyclic ring systems through ring-expansion reactions. soton.ac.ukrsc.orgresearchgate.net The synthesis of 2-oxobut-3-enamides from these precursors opens up new pathways to these important molecular scaffolds. soton.ac.ukrsc.orgresearchgate.net The reactivity of the enamide can be harnessed to construct various ring structures. For instance, cycloaddition reactions, such as the Diels-Alder reaction with dienes, can produce bicyclic lactams. vulcanchem.com Furthermore, cyclocondensation of 2-oxobut-3-enamide with urea (B33335) derivatives under acidic conditions can lead to the formation of imidazolidinone scaffolds, which are present in some antiviral agents. vulcanchem.com

Synthesis of Tetrasubstituted Furans

The same novel cyclobutenedione ring-opening reaction that yields 2-oxobut-3-enamides can also be adapted for the synthesis of tetrasubstituted furans. soton.ac.ukrsc.orgsoton.ac.ukresearchgate.netresearcher.life Instead of protonating the vinyllithium (B1195746) intermediate formed during the ring opening, trapping it with an aldehyde leads to the formation of these highly substituted furan (B31954) rings. rsc.orgresearchgate.net This method is particularly valuable as it provides access to furans with multiple electron-donating substituents, which can be challenging to synthesize using traditional methods. researchgate.net

The reaction proceeds by treating a cyclobutenedione first with a lithium amide, such as lithium diisopropylamide (LDA), and then with an aldehyde. researchgate.net This three-component coupling reaction leads to the formation of the tetrasubstituted furan in modest yields. researchgate.net

| Reactants | Product | Key Features of the Synthesis |

| Cyclobutenedione, Lithium Amide, Proton Source | 2-Oxobut-3-enamide | Ring-opening of cyclobutenedione via enone cleavage. soton.ac.ukrsc.orgresearchgate.net |

| Cyclobutenedione, Lithium Amide, Aldehyde | Tetrasubstituted Furan | Trapping of the vinyllithium intermediate with an aldehyde. rsc.orgresearchgate.net |

Construction of Complex Polycyclic Structures

The reactivity of the enamide moiety within 2-oxobut-3-enamide and related structures makes it a useful component in the construction of complex polycyclic frameworks. Enamides are known to be versatile building blocks for synthesizing nitrogen-containing heterocycles, including those with multiple stereogenic centers. chemrxiv.org They can participate in various cycloaddition reactions, such as the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction. chemrxiv.org

While direct examples involving 2-oxobut-3-enamide in the synthesis of complex polycyclic structures are not extensively detailed in the provided context, the established reactivity of enamides suggests its potential in this area. For instance, the synthesis of functionalized nitrogen-containing polycyclic aromatic hydrocarbons has been demonstrated through the condensation of simple amino acids under high pressure and temperature, highlighting the fundamental reactivity that could be harnessed from enamide-containing precursors. rsc.org

Development of Novel Heterocyclic Scaffolds

The development of new synthetic methods to create novel heterocyclic scaffolds is a significant area of research in medicinal and organic chemistry. researchgate.netrsc.org 2-Oxobut-3-enamide serves as a valuable starting material in this endeavor due to its inherent reactivity, which allows for its transformation into a variety of heterocyclic systems. soton.ac.ukrsc.org

One specific example is the synthesis of (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide from the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea. mdpi.com This compound, an N-carbamoyl derivative of a 2-oxobut-3-enamide, can subsequently cyclize to form 5-hydroxy-5-(2-(4-methoxyphenyl)-2-oxoethyl)imidazolidine-2,4-dione, an imidazolidinedione derivative. mdpi.com Imidazolidinedione (or hydantoin) is a privileged scaffold in medicinal chemistry, found in compounds with anticancer and anticonvulsant activities. mdpi.com

The ability to generate such valuable heterocyclic cores from 2-oxobut-3-enamide highlights its importance as a building block for the discovery of new bioactive molecules.

Material Science Applications (if any, focusing on synthesis of functional materials)

The application of 2-oxobut-3-enamide in material science is an area with potential, though it is not as extensively explored as its role in organic synthesis. The presence of a polymerizable α,β-unsaturated system suggests that 2-oxobut-3-enamide and its derivatives could serve as monomers for the synthesis of functional polymers. vulcanchem.com

For example, copolymerization of 2-oxobut-3-enamide with other monomers like styrene (B11656) or acrylates could lead to the formation of thermally stable resins with potential applications in coatings. vulcanchem.com The properties of these polymers could be tailored by modifying the substituents on the enamide nitrogen or at other positions of the molecule. For instance, N-substituted derivatives could be used to alter properties like lipophilicity and reactivity. vulcanchem.com

While specific, detailed studies on the material science applications of 2-oxobut-3-enamide are not prominent in the provided search results, the fundamental reactivity of the molecule strongly suggests its utility in the synthesis of novel polymeric materials. vulcanchem.comjournaltocs.ac.uk

Biological Activity and Molecular Mechanisms

In Vitro Biological Screening and Cellular Assays

In vitro studies are crucial for the initial assessment of the biological effects of chemical compounds. For 2-Oxobut-3-enamide and its related structures, these assays have provided foundational knowledge of their antibacterial and antioxidant properties.

The antibacterial mechanisms of chemical compounds are varied, often targeting essential cellular processes in bacteria. creative-biolabs.com These can include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or the disruption of metabolic pathways and membrane function. creative-biolabs.comlumenlearning.com For instance, β-lactam antibiotics interfere with the enzymes responsible for building the bacterial cell wall. lumenlearning.com Other antibiotics may bind to ribosomal subunits to halt protein production or inhibit enzymes like RNA polymerase, which is crucial for nucleic acid synthesis. creative-biolabs.comlumenlearning.com The effectiveness of an antibacterial agent is often linked to its ability to selectively target these processes in bacteria while sparing host cells. lumenlearning.com

Some heterocyclic compounds bearing an enaminone moiety, which can be related to the 2-Oxobut-3-enamide structure, have been evaluated for their antimycobacterial activity. researchgate.net Molecular docking studies of such compounds against Mycobacterium tuberculosis have been used to propose potential mechanisms of action, suggesting that these molecules may interact with specific protein targets within the bacterium. researchgate.net

Antioxidants counteract cellular damage from reactive oxygen species (ROS) through several mechanisms. These include directly scavenging free radicals by donating an electron or hydrogen atom, chelating metal ions that catalyze the formation of ROS, and activating the body's own antioxidant enzyme systems. e3s-conferences.orgxiahepublishing.comintec.edu.donih.gov Common laboratory assays to measure antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) assay. e3s-conferences.orgnotulaebiologicae.ro

The antioxidant activity of compounds is often attributed to their chemical structure. For example, flavonoids can chelate metals and scavenge radicals. intec.edu.do The body also has endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase that protect against oxidative stress. e3s-conferences.orgnih.gov Some external compounds can enhance these endogenous systems. intec.edu.do While direct data on 2-Oxobut-3-enamide's antioxidant activity is limited, the study of related chemical structures provides a framework for how it might function.

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This is a common mechanism for drug action. Derivatives of 2-Oxobut-3-enamide have been investigated for their ability to inhibit several classes of enzymes.

Kinases are a major class of enzymes that are frequently targeted in drug development. acs.org Small molecule kinase inhibitors are often classified by their mode of binding to the kinase's active site. acs.org

Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. acs.org

Type II inhibitors bind to an inactive conformation of the kinase, also in the ATP-binding site but extending into an adjacent hydrophobic pocket. acs.org

Allosteric inhibitors (Type III and IV) bind to sites on the kinase other than the ATP-binding pocket, causing a conformational change that inactivates the enzyme. acs.orgnih.gov

The development of kinase inhibitors often involves studying the structure-activity relationship (SAR), which relates the chemical structure of a molecule to its biological activity. drugdesign.org For example, molecular docking studies can predict how a compound will bind to a kinase. mdpi.com These studies have shown that hydrogen bonds with key residues in the kinase's hinge region are often crucial for inhibitory activity. mdpi.com The presence and positioning of specific chemical groups on the inhibitor molecule can significantly affect its potency and selectivity. drugdesign.orgmdpi.com

Table 1: Kinase Inhibitor Binding Modes

| Inhibitor Type | Binding Site | Kinase Conformation |

|---|---|---|

| Type I | ATP-binding pocket | Active |

| Type II | ATP-binding pocket & adjacent site | Inactive |

| Type III | Allosteric site near ATP pocket | Inactive |

| Type IV | Allosteric site remote from ATP pocket | Inactive |

Phospholipase A2 (PLA2) enzymes are involved in inflammatory processes by catalyzing the release of arachidonic acid from cell membranes. nih.govhilarispublisher.com This makes them a target for anti-inflammatory drugs. hilarispublisher.com The Phospholipase A and Acyltransferase (PLAAT) family are cysteine hydrolases involved in the production of N-acylethanolamines (NAEs), which are bioactive lipids. acs.org

Alpha-ketoamides, a class of compounds that includes the 2-oxoamide structure, have been identified as inhibitors of both sPLA2 and the PLAAT family. nih.govacs.org For PLAAT enzymes, these inhibitors are thought to work by forming a reversible covalent bond with the active site cysteine residue. acs.org Molecular modeling suggests that the inhibitor's amide group can form hydrogen bonds with key amino acid residues in the enzyme's active site, contributing to its inhibitory effect. acs.org

SF3B1 (Splicing Factor 3b Subunit 1) is a core component of the spliceosome, the cellular machinery responsible for editing messenger RNA (mRNA). mdpi.comd-nb.info Mutations in the SF3B1 gene are common in certain cancers and lead to errors in mRNA splicing. mdpi.comd-nb.infonih.gov These mutations can cause the spliceosome to recognize incorrect splice sites, resulting in altered proteins that can contribute to disease. d-nb.info

Some studies have investigated how the overexpression or mutation of SF3B1 affects splicing. mdpi.comresearchgate.net It has been found that mutations in SF3B1 can alter its interaction with other splicing factors, leading to the use of cryptic splice sites. d-nb.info While there is no direct evidence linking 2-Oxobut-3-enamide to SF3B1 modulation, the search for small molecules that can correct or influence splicing is an active area of research.

Molecular Docking and Target Identification

Computational methods, particularly molecular docking, are instrumental in elucidating the biological activities of novel compounds by predicting their interactions with macromolecular targets. These in silico techniques provide insights into binding affinities and modes, guiding further experimental validation and drug development efforts.

Prediction of Molecular Targets and Binding Affinities

Molecular docking simulations are a cornerstone of structure-based drug design, enabling the prediction of how a small molecule, such as a 2-oxobut-3-enamide derivative, might bind to a specific protein target. osti.gov This process involves computationally placing the ligand into the binding site of a receptor and estimating the binding affinity using a scoring function. For instance, in the context of developing inhibitors for the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication, molecular docking was employed to screen potential compounds. osti.gov The binding site of Mpro is well-characterized, featuring subsites (S1 to S4) and a catalytic dyad of Cys145 and His41. osti.gov Both covalent and non-covalent docking approaches can be utilized to understand the key interactions between the ligand and the protein's binding pocket. osti.gov The results, often presented as docking scores, help in filtering and prioritizing candidates for further lead optimization. osti.gov

Molecular docking studies have suggested that derivatives of related heterocyclic compounds have a strong affinity for targets like Mitogen-activated protein kinase 1 (MAPK1), indicating their potential as cancer treatments. mdpi.com The binding affinity is often quantified by a docking score, where a more negative value typically indicates a stronger predicted interaction. For example, in a study of a novel indole (B1671886) derivative, the introduction of a tosyl group resulted in a docking score of -2.15 kcal/mol lower than its hydroxy analog, suggesting enhanced binding affinity to the target enzyme tyrosinase. mdpi.com These predictions are crucial for identifying promising compounds and understanding the structural basis of their activity.

Reverse Docking for Target Fishing

Reverse docking, also known as target fishing, is a computational strategy used to identify potential macromolecular targets for a given bioactive compound. colab.ws Instead of docking a library of compounds into a single target, reverse docking involves docking a single compound of interest against a large library of known protein structures. researchgate.net This approach is particularly valuable for elucidating the mechanism of action of novel compounds or for identifying potential off-target effects.

This strategy has been successfully applied to identify the molecular targets of various compounds, including those with potential antimycobacterial activity. researchgate.netresearchgate.net For instance, in a study on 1,4-benzoxazin-2-one derivatives, reverse docking was used to screen against a library of 35 proteins from Mycobacterium tuberculosis. researchgate.net This led to the identification of aspartate 1-decarboxylase (panD) as the most probable target. researchgate.net Similarly, a Consensus Reverse Docking System (CRDS) has been developed to screen ligands against approximately 5200 candidate proteins using multiple scoring methods to enhance the reliability of target prediction. researchgate.net This highlights the power of reverse docking in modern drug discovery to hypothesize the biological pathways a compound might modulate. mdpi.comorcid.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular structure of a lead compound, researchers can identify key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize them for enhanced potency and selectivity. nih.gov

Design Strategies for Enhanced Potency and Selectivity

The design of more potent and selective bioactive derivatives often involves a multi-pronged approach, integrating computational and synthetic methodologies. conceptlifesciences.combruker.com A key strategy is the modification of the lead compound's scaffold to improve its interaction with the target receptor. For example, in the development of anticancer agents based on the 2-oxindole core, substitution at the 3-position was found to significantly impact antitumor activity. nih.gov By employing a pharmacophore hybridization approach, which combines structural features from different active molecules, a novel series of compounds was created by attaching an α-bromoacryloyl moiety to the 5-position of the 2-oxindole framework. nih.gov This modification introduced a Michael acceptor, which can form covalent bonds with the target, potentially leading to enhanced and prolonged activity. nih.govnih.gov

Another design strategy involves the use of privileged structures, which are molecular frameworks that are known to bind to multiple biological targets with high affinity. For instance, the benzimidazole (B57391) moiety is a vital component of many pharmacologically active molecules. rsc.org The development of novel synthetic methods, such as using an MnOx/HT nanocomposite catalyst for the synthesis of 2-substituted benzimidazole derivatives, allows for the creation of diverse libraries of compounds for screening. rsc.org Similarly, the modification of natural products, like betulinic acid, by integrating "privileged fragments" has led to the discovery of new HIV inhibitors with improved activity. nih.gov

The following table showcases examples of design strategies for bioactive derivatives:

Table 1: Design Strategies for Bioactive Derivatives| Scaffold | Modification Strategy | Desired Outcome | Example Compound Class |

|---|---|---|---|

| 2-Oxindole | Pharmacophore hybridization with α-bromoacryloyl moiety | Enhanced antiproliferative activity and selectivity | 3-Substituted-2-oxindole hybrids nih.gov |

| Benzimidazole | Catalytic synthesis of 2-substituted derivatives | Creation of diverse libraries for screening | 2-Substituted benzimidazoles rsc.org |

| Betulinic Acid | Integration of "privileged fragments" (e.g., cinnamic acid, piperazine) | Improved anti-HIV activity | Betulinic acid derivatives nih.gov |

| Thiazolidinedione | Hybridization with diphenylamine-2,4′-dicarboxamide | Development of kinase inhibitors | Diphenylamine-azolidinone hybrids acs.org |